2-Methyl-4-phenylindeno[2,1-B]pyran
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Overview
Description
2-Methyl-4-phenylindeno[2,1-B]pyran is a heterocyclic compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing rings that exhibit a broad spectrum of biological and pharmaceutical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylindeno[2,1-B]pyran typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-phenylindeno[2,1-B]pyran has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylindeno[2,1-B]pyran
- 4H-Pyran
- 1,6-Dihydropyridine derivatives
Uniqueness
2-Methyl-4-phenylindeno[2,1-B]pyran is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62225-30-3 |
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Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-methyl-4-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-12H,1H3 |
InChI Key |
DGYQVBOFLCQSGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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